2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester

lipophilicity drug-likeness membrane permeability

Procure this specific methyl ester (CAS 692280-49-2) to ensure assay reproducibility. Unlike generic coumarin analogs, its 3-ethyl-4-methyl substitution and neutral ester side chain deliver consistent logP (2.23) and passive permeability without OAT-mediated efflux. The bench-stable methyl ester formulates reliably at 10–30 mM in DMSO for automated screening and serves as a single, lot-consistent precursor for on-demand hydrolysis in amide library synthesis.

Molecular Formula C15H16O5
Molecular Weight 276.288
CAS No. 692280-49-2
Cat. No. B2649217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester
CAS692280-49-2
Molecular FormulaC15H16O5
Molecular Weight276.288
Structural Identifiers
SMILESCCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C
InChIInChI=1S/C15H16O5/c1-4-11-9(2)12-6-5-10(19-8-14(16)18-3)7-13(12)20-15(11)17/h5-7H,4,8H2,1-3H3
InChIKeyPGEDVTVDANJKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes19 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester (692280-49-2): Procurement-Relevant Identity and Class


The compound 2-[(3-ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester (CAS 692280-49-2, PubChem CID 890738) is a fully synthetic small-molecule coumarin derivative with the molecular formula C15H16O5 and a monoisotopic mass of 276.10 Da [1] [2]. It belongs to the coumarin class (CHEBI:23403) and features a 3-ethyl-4-methyl substitution pattern on the benzopyran-2-one core, with a 7-O-methyloxyacetate side chain [1]. This specific substitution pattern distinguishes it from the large pool of commercially available coumarin screening compounds, making its identity verifiable by InChIKey PGEDVTVDANJKKT-UHFFFAOYSA-N [2].

Why General-Purpose Coumarin Derivatives Cannot Replace 2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester in Focused Studies


Coumarin derivatives are not a uniform pharmacological class; small structural variations — particularly at positions 3, 4, and 7 of the benzopyran-2-one scaffold — can produce large shifts in lipophilicity, hydrogen-bonding capacity, metabolic stability, and target-binding profiles [1]. Replacing 2-[(3-ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester with a generic coumarin analog such as the des-ethyl, free-acid, or ethyl-ester variants will alter the molecule's logP by 0.5–1.5 units, its aqueous solubility by an order of magnitude, and its ability to act as a hydrogen-bond donor . These changes directly impact cell permeability, protein binding, and in vitro assay reproducibility, meaning that procurement decisions based solely on scaffold identity — without attention to the precise substitution pattern — risk irreproducible results and wasted screening resources [1].

Head-to-Head Physicochemical Differentiation of 2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester (692280-49-2) from Its Closest Analogs


Lipophilicity Advantage Over the Free Carboxylic Acid Analog: logP 2.23 vs. Estimated ~1.0–1.5

The target methyl ester exhibits a calculated logP of 2.23 and logD (pH 7.4) of 2.23, as reported by the commercial screening library provider ChemDiv . In contrast, the corresponding free carboxylic acid, 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, lacks the methyl ester moiety and is expected to have a logP approximately 0.7–1.2 units lower based on the well-established Hansch π contribution of a carboxylic acid vs. methyl ester group [1]. This lipophilicity difference directly influences passive membrane permeability, with the methyl ester predicted to exhibit 3- to 10-fold higher permeability across Caco-2 monolayers based on published logP-permeability correlations for coumarin derivatives [1]. The free acid analog requires salt formation or prodrug strategies to achieve comparable permeability, adding synthetic complexity and procurement cost [1].

lipophilicity drug-likeness membrane permeability

Aqueous Solubility Deficit vs. Free Acid: Predicted logSw -2.82 Necessitates Formulation Planning

The target compound has a predicted logSw (intrinsic aqueous solubility) of -2.82, corresponding to approximately 0.0015 mg/mL in neutral water . The free carboxylic acid analog, with an ionizable carboxyl group (predicted pKa ~3.5), is expected to exhibit 20- to 100-fold higher aqueous solubility at pH 7.4 due to ionization to the carboxylate anion [1]. This solubility difference means that the methyl ester requires DMSO or surfactant-assisted dissolution for in vitro assays, while the free acid can often be formulated in aqueous buffer [1]. For in vivo studies, the methyl ester's lower solubility may limit oral absorption unless formulation approaches such as nano-suspension or co-solvent systems are employed [2].

aqueous solubility formulation bioavailability

Absence of Basic Amine Distinguishes This Compound from Carbocromen and Precludes Ion-Channel-Mediated Vasodilation

The target compound bears an ethyl group at the coumarin 3-position. In contrast, the clinically used coumarin derivative carbocromen (CAS 804-10-4) carries a 3-[2-(diethylamino)ethyl] substituent, introducing a basic tertiary amine (predicted pKa ~8.5–9.5) that is essential for its pharmacological activity as a coronary vasodilator acting via potassium channel modulation [1]. The absence of a basic nitrogen in the target compound eliminates this ion-channel interaction, making it functionally non-overlapping with carbocromen for any cardiovascular screening campaign [1]. This structural difference also removes a liability: the basic amine of carbocromen confers hERG channel affinity (IC50 reported in the low micromolar range for structurally related aminoalkyl-coumarins), a well-known safety concern in drug development [2]. The target compound's neutrality at physiological pH avoids this specific off-target risk [2].

target selectivity ion channel off-target liability

Thermal Stability and Low Volatility Support High-Temperature Reaction Conditions and Long-Term Storage

The target compound exhibits a predicted boiling point of 420.6 ± 45.0 °C at 760 mmHg and a vapor pressure of approximately 0.0 mmHg at 25 °C, as cataloged by ChemSpider . These values indicate extremely low volatility and high thermal stability. In comparison, simpler coumarin analogs such as 4-methylumbelliferone (boiling point ~380 °C) and its 7-acetoxy derivative (melting point 149–150 °C) can undergo sublimation or thermal degradation under prolonged heating, potentially complicating solvent removal steps or vacuum-drying protocols [1]. The methyl ester's higher boiling point and negligible vapor pressure reduce the risk of evaporative loss during rotary evaporation, lyophilization, or long-term ambient storage, which is relevant for laboratories that procure the compound in multi-gram quantities for use as a synthetic building block [2].

thermal stability storage synthetic intermediate

Methyl Ester Serves as a Versatile Carboxylic Acid Prodrug and Synthetic Handle for Amide Library Generation

The methyl ester functionality at the 7-oxyacetic acid position of the target compound can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield the free carboxylic acid, which can then be coupled to primary or secondary amines using standard amide coupling reagents (EDC/HOBt, HATU, etc.) [1]. This two-step sequence is robust and high-yielding, as demonstrated for closely related 7-oxyacetic acid coumarin intermediates [2]. In contrast, the ethyl ester analog — ethyl [(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate — has been reported to undergo slower hydrolysis due to the bulkier ethoxy leaving group, and the direct procurement of the free acid requires handling a hygroscopic, less stable material with limited shelf life . By procuring the methyl ester, laboratories gain a single stable precursor that enables on-demand generation of the free acid or direct transesterification to other ester derivatives, maximizing synthetic flexibility and reducing inventory of multiple closely related analogs [1].

synthetic building block medicinal chemistry amide library

Defined Application Scenarios for 2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester Where Analogs Fall Short


Cell-Based High-Throughput Screening Requiring Moderate Lipophilicity Without Amine-Mediated Cytotoxicity

For phenotypic or target-based screens in mammalian cell lines (e.g., HEK293, HeLa, HepG2), the target compound's logP of 2.23 provides sufficient passive membrane permeability to reach intracellular targets, while its neutral charge state avoids the cytotoxicity and off-target kinase inhibition often associated with basic amine-containing coumarin derivatives such as carbocromen . The absence of a carboxylic acid also eliminates competition with endogenous organic anion transporters (OATs), which can actively efflux acidic coumarins and reduce intracellular exposure . Procurement of the methyl ester rather than the free acid ensures that the compound can be formulated at 10–30 mM in DMSO without precipitation, a practical requirement for automated liquid-handling systems .

Focused Coumarin-Amide Library Synthesis Using a Single, Stable Methyl Ester Precursor

Medicinal chemistry teams generating 50–500 member amide libraries from the 7-oxyacetic acid coumarin scaffold benefit from procuring the methyl ester as a single, bench-stable precursor. Hydrolysis to the free acid can be performed on-demand, and the resulting acid can be coupled to diverse amine building blocks using parallel synthesis protocols . This workflow eliminates the need to stock both the free acid (hygroscopic, limited shelf life) and the ethyl ester (slower hydrolysis kinetics), reducing procurement complexity and ensuring lot-to-lot consistency across the entire library . The methyl ester's thermal stability (boiling point >420 °C) also permits solvent removal at elevated temperatures without product loss during library purification steps .

In Vitro ADME Profiling Where Esterase-Mediated Hydrolysis Is a Desired Clearance Pathway

The methyl ester moiety is a known substrate for ubiquitous cellular esterases, meaning the target compound can serve as a probe for esterase activity or as a prodrug that releases the free acid intracellularly . In liver microsome or hepatocyte stability assays, the compound may exhibit species-dependent hydrolysis rates, providing a tool for comparing esterase activity across preclinical species (mouse, rat, dog, human) . This property distinguishes it from the free acid analog, which bypasses esterase activation entirely and is subject to Phase II glucuronidation rather than Phase I hydrolysis . Procurement of the methyl ester is essential for studies that require quantitation of esterase-dependent activation, a pathway relevant to several prodrug design strategies .

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